molecular formula C18H25NO5 B8388286 1-(Tert-butyl) 2-methyl (2R,4R)-4-(benzyloxy)pyrrolidine-1,2-dicarboxylate

1-(Tert-butyl) 2-methyl (2R,4R)-4-(benzyloxy)pyrrolidine-1,2-dicarboxylate

Cat. No.: B8388286
M. Wt: 335.4 g/mol
InChI Key: AXXKODYHGLJTHX-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tert-butyl) 2-methyl (2R,4R)-4-(benzyloxy)pyrrolidine-1,2-dicarboxylate is a complex organic compound that features a pyrrolidine ring substituted with tert-butyl, methyl, and benzyloxy groups

Preparation Methods

The synthesis of 1-(Tert-butyl) 2-methyl (2R,4R)-4-(benzyloxy)pyrrolidine-1,2-dicarboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and subsequent functionalization. Common synthetic routes may include:

    Cyclization reactions: Formation of the pyrrolidine ring through cyclization of appropriate precursors.

    Functional group modifications: Introduction of tert-butyl, methyl, and benzyloxy groups through various organic reactions such as alkylation and etherification.

    Industrial production: Large-scale synthesis may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and controlled environments.

Chemical Reactions Analysis

1-(Tert-butyl) 2-methyl (2R,4R)-4-(benzyloxy)pyrrolidine-1,2-dicarboxylate can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrrolidine ring.

    Common reagents and conditions: These reactions often require specific reagents and conditions, such as acidic or basic environments, solvents like dichloromethane or ethanol, and temperature control.

    Major products: The products of these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with different functional groups.

Scientific Research Applications

1-(Tert-butyl) 2-methyl (2R,4R)-4-(benzyloxy)pyrrolidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Tert-butyl) 2-methyl (2R,4R)-4-(benzyloxy)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways:

    Molecular targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways involved: These interactions can affect various biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

1-(Tert-butyl) 2-methyl (2R,4R)-4-(benzyloxy)pyrrolidine-1,2-dicarboxylate can be compared with other similar compounds to highlight its uniqueness:

    Similar compounds: Other pyrrolidine derivatives with different substituents, such as 1-tert-butyl 2-methyl (2R,4R)-4-hydroxy pyrrolidine-1,2-dicarboxylate or 1-tert-butyl 2-methyl (2R,4R)-4-methoxy pyrrolidine-1,2-dicarboxylate.

    Uniqueness: The presence of the benzyloxy group in this compound may confer unique chemical and biological properties, such as increased lipophilicity or specific binding affinity to certain targets.

Properties

Molecular Formula

C18H25NO5

Molecular Weight

335.4 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R,4R)-4-phenylmethoxypyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C18H25NO5/c1-18(2,3)24-17(21)19-11-14(10-15(19)16(20)22-4)23-12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3/t14-,15-/m1/s1

InChI Key

AXXKODYHGLJTHX-HUUCEWRRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OC)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OCC2=CC=CC=C2

Origin of Product

United States

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